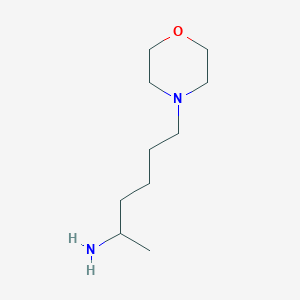
6-Morpholinohexan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Morpholinohexan-2-amine: is an organic compound that features a morpholine ring attached to a hexane chain with an amine group at the second position. This compound is of interest due to its unique structure, which combines the properties of both morpholine and hexane, making it useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Morpholinohexan-2-amine typically involves the reaction of morpholine with a suitable hexane derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with 6-chlorohexan-2-amine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Morpholinohexan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenated compounds and strong bases like sodium hydroxide (NaOH) are often employed.
Major Products:
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines and derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 6-Morpholinohexan-2-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions between amine-containing molecules and biological systems. It serves as a model compound for understanding the behavior of similar amines in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific receptors or enzymes. Its morpholine ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of 6-Morpholinohexan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and specificity towards certain biological targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Morpholine: A simpler analog that lacks the hexane chain.
Hexan-2-amine: A compound with a similar hexane backbone but without the morpholine ring.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen of the morpholine ring.
Uniqueness: 6-Morpholinohexan-2-amine is unique due to its combination of a morpholine ring and a hexane chain with an amine group. This structure imparts distinct chemical and biological properties, making it more versatile compared to its simpler analogs. The presence of both morpholine and hexane moieties allows for a broader range of chemical reactions and interactions with biological targets, enhancing its utility in various applications.
Propiedades
Fórmula molecular |
C10H22N2O |
|---|---|
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
6-morpholin-4-ylhexan-2-amine |
InChI |
InChI=1S/C10H22N2O/c1-10(11)4-2-3-5-12-6-8-13-9-7-12/h10H,2-9,11H2,1H3 |
Clave InChI |
QUFHAUHALNNBTF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCN1CCOCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





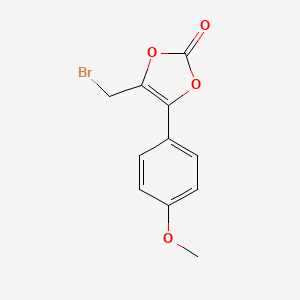

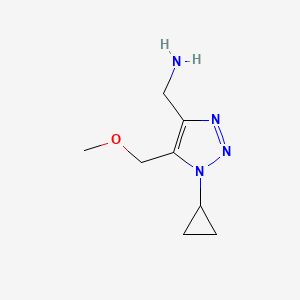
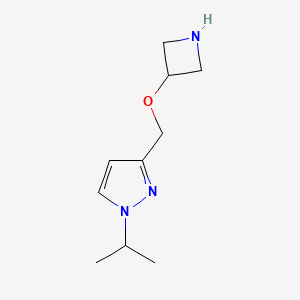
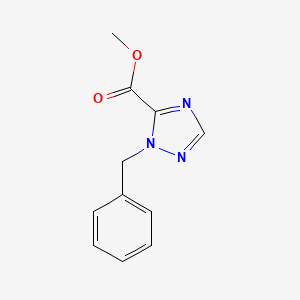


![5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13614648.png)
![6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13614655.png)
![{7-Oxaspiro[3.5]nonan-6-yl}methanol](/img/structure/B13614656.png)

